Megalomicin potassium phosphate

Antiparasitic Trypanosoma cruzi Chagas disease

Megalomicin potassium phosphate (CAS 23319-48-4) is the USAN-designated, water-soluble dipotassium phosphate salt of megalomicin A, a macrolide antibiotic produced by Micromonospora megalomicea. The compound shares the erythronolide core with erythromycin but is distinguished by an additional deoxyamino sugar, α-L-megosamine, at C-6.

Molecular Formula C44H84K2N2O23P2
Molecular Weight 1149.3 g/mol
CAS No. 23319-48-4
Cat. No. B10859908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMegalomicin potassium phosphate
CAS23319-48-4
Molecular FormulaC44H84K2N2O23P2
Molecular Weight1149.3 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O.OP(=O)(O)[O-].OP(=O)(O)[O-].[K+].[K+]
InChIInChI=1S/C44H80N2O15.2K.2H3O4P/c1-16-30-44(11,54)37(50)23(4)33(47)21(2)19-43(10,61-31-18-29(46(14)15)34(48)26(7)56-31)39(60-41-35(49)28(45(12)13)17-22(3)55-41)24(5)36(25(6)40(52)58-30)59-32-20-42(9,53)38(51)27(8)57-32;;;2*1-5(2,3)4/h21-32,34-39,41,48-51,53-54H,16-20H2,1-15H3;;;2*(H3,1,2,3,4)/q;2*+1;;/p-2/t21-,22-,23+,24+,25-,26+,27+,28+,29-,30-,31+,32+,34+,35-,36+,37-,38+,39-,41+,42-,43-,44-;;;;/m1..../s1
InChIKeyYVWJEFDUJZGAQS-CTMPRURZSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Megalomicin Potassium Phosphate Procurement Guide: What Sets This 14-Membered Macrolide Salt Apart


Megalomicin potassium phosphate (CAS 23319-48-4) is the USAN-designated, water-soluble dipotassium phosphate salt of megalomicin A, a macrolide antibiotic produced by Micromonospora megalomicea [1]. The compound shares the erythronolide core with erythromycin but is distinguished by an additional deoxyamino sugar, α-L-megosamine, at C-6 [2]. This structural feature confers therapeutically relevant antiparasitic and antiviral activities that are absent in the closest macrolide comparators [3].

Why Megalomicin Potassium Phosphate Cannot Be Replaced by Generic Erythromycin or Azithromycin


Generic substitution logic based solely on the macrolide class membership fails for megalomicin potassium phosphate because its antiparasitic and antiviral activities are not shared by erythromycin or azithromycin [1]. The unique megosamine sugar at C-6 is structurally required for inhibition of intra-Golgi vesicular transport, which underlies activity against Trypanosoma cruzi, Leishmania spp., Plasmodium falciparum, and HIV-1 replication [2]. Furthermore, the potassium phosphate salt form provides critical water solubility that the free base lacks, enabling injectable formulation—an advantage over both the parent megalomicin A base and standard erythromycin preparations [3].

Quantitative Differentiation Evidence for Megalomicin Potassium Phosphate vs. Closest Analogs


Anti-Trypanosoma cruzi Activity: Megalomicin vs. Erythromycin

Megalomicin (MGM) exhibits potent antiparasitic activity against T. cruzi epimastigotes, whereas erythromycins A, B, and C show no significant effect. This differential activity is attributed to the d-rhodosamine (megosamine) sugar moiety unique to megalomicin, which is absent in all erythromycins [1].

Antiparasitic Trypanosoma cruzi Chagas disease

Broad-Spectrum Antiparasitic IC50 Values vs. Leishmania and Plasmodium

Beyond T. cruzi, megalomicin demonstrates dose-dependent antiparasitic activity against multiple taxonomically distant protozoan parasites, a property not observed with erythromycins [1]. This broad antiparasitic spectrum is a unique differentiator within the 14-membered macrolide class.

Antiparasitic Leishmania Plasmodium falciparum Malaria

Anti-HIV-1 Activity: Inhibition of gp160 Processing and Viral Replication

Megalomicin inhibits HIV-1 replication at non-toxic concentrations by blocking intra-Golgi vesicular transport, thereby preventing proteolytic processing of the gp160 envelope precursor protein. This antiviral mechanism is structurally dependent on the megosamine moiety and is not shared by erythromycin or other conventional 14-membered macrolide antibiotics [1].

Antiviral HIV-1 gp160 processing Golgi transport inhibitor

Enhanced Water Solubility of the Potassium Phosphate Salt vs. Megalomicin A Free Base

Megalomicin potassium phosphate was specifically developed as a water-soluble salt to overcome the poor aqueous solubility of megalomicin A base, enabling injectable formulation for parenteral administration. The free base is described in the primary literature as 'insoluble,' whereas the phosphate salt forms stable aqueous solutions suitable for intramuscular injection [1].

Formulation Water solubility Injectable antibiotic Phosphate salt

Prolonged Serum Duration vs. Commercial Erythromycin and Lincomycin Formulations

Following intramuscular administration to dogs, megalomicin A phosphate produces serum antibiotic levels with significantly prolonged duration—sustained for at least 24 hours—compared to commercially available injectable formulations of erythromycin ethyl succinate and lincomycin hydrochloride [1]. This depot-like pharmacokinetic profile is a distinguishing feature for veterinary and experimental applications requiring extended dosing intervals.

Pharmacokinetics Serum duration Depot effect Intramuscular dosing

In Vivo Protection in Murine Trypanosoma brucei Model

Megalomicin provides complete protection against lethal T. brucei infection and significantly reduces parasitemia in BALB/c mice, confirming that the in vitro antiparasitic activity translates into in vivo efficacy. This in vivo antiparasitic protection has no counterpart in erythromycin or other classical macrolide antibiotics [1].

In vivo efficacy Trypanosoma brucei African trypanosomiasis Parasitemia reduction

High-Impact Research and Industrial Application Scenarios for Megalomicin Potassium Phosphate


Chagas Disease Drug Discovery: Screening Megalomicin as a T. cruzi Lead Compound

Megalomicin potassium phosphate is a validated starting point for Chagas disease drug discovery. With an IC50 of 0.2 µg/ml against T. cruzi epimastigotes and complete intracellular amastigote clearance at 5 µg/ml, megalomicin provides a sub-micromolar potency that is absent in erythromycin and other standard macrolide screening collections [1]. Researchers can use megalomicin as a positive control in phenotypic screens or as a scaffold for semi-synthetic optimization of the megosamine-bearing macrolide class against T. cruzi.

Veterinary Injectable Antibiotic Development: Exploiting Prolonged Serum Duration in Large Animals

The prolonged serum duration of megalomicin potassium phosphate—maintaining significant antibiotic levels for 24 hours after a single intramuscular injection in dogs at 10 mg/kg—makes it a candidate for veterinary antibiotic development where extended dosing intervals are desirable [1]. This depot-like pharmacokinetic profile is superior to commercial erythromycin and lincomycin injectable formulations in the same model, supporting less frequent dosing regimens in canine, bovine, and other large animal applications.

HIV-1 Envelope Processing Research: Golgi Transport Inhibition as a Mechanistic Probe

Megalomicin potassium phosphate uniquely inhibits HIV-1 replication by blocking gp160 glycoprotein processing in the Golgi, at concentrations as low as 1–5 µM [1]. This mechanism is distinct from conventional antiretroviral targets (reverse transcriptase, protease, integrase) and is not exhibited by erythromycin, azithromycin, or clarithromycin. Virology laboratories investigating envelope maturation, Golgi-dependent host factors in viral replication, or screening for novel antiviral mechanisms can use megalomicin as a pathway-specific chemical probe that cannot be substituted by any other commercially available macrolide.

Multi-Parasite Screening Panels for Neglected Tropical Disease Drug Discovery

Megalomicin potassium phosphate demonstrates activity across multiple kinetoplastid and apicomplexan parasites: T. cruzi (IC50 0.2 µg/ml), T. brucei (IC50 2 µg/ml), L. donovani (IC50 3 µg/ml), L. major (IC50 8 µg/ml), and P. falciparum (complete inhibition at 1 µg/ml) [1]. This broad antiparasitic spectrum, coupled with demonstrated in vivo protection in a murine T. brucei model, positions megalomicin as a multi-purpose reference compound for neglected tropical disease screening cascades, a role that erythromycin, azithromycin, and other classical macrolides cannot fulfill.

Quote Request

Request a Quote for Megalomicin potassium phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.